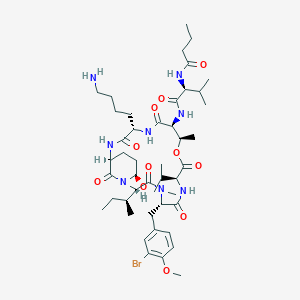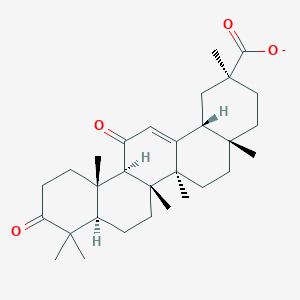
3-Oxoglycyrrhetinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxoglycyrrhetinate is the conjugate base of 3-oxoglycyrrhetinic acid acid; major species at pH 7.3. It is a conjugate base of a 3-oxoglycyrrhetinic acid.
Aplicaciones Científicas De Investigación
1. Cytotoxicity and Anti-Tumor Potential
A study by Sahn et al. (2018) investigated the cytotoxicity of 3-amino derivatives of glycyrrhetinic acid, including 3-oxoglycyrrhetinate, for their potential in combating human tumor cell lines. They found that while glycyrrhetinic acid itself was not cytotoxic, its 3-amino esters exhibited significant cytotoxic properties, particularly against melanoma cells, suggesting potential anti-tumor applications (Sahn, Grupe, Heller, Hussain, Al-Harrasi, & Csuk, 2018).
2. Liver-Targeting Drug Delivery
Chen et al. (2015) developed oxaliplatin liposomes surface-modified with glycyrrhetinic acid for targeted liver therapy. They demonstrated that these liposomes effectively delivered oxaliplatin primarily to the liver after intravenous administration, indicating a promising approach for targeted drug delivery in liver-related therapies (Chen, Jiang, Wu, Li, & Gao, 2015).
3. Antiulcer Mechanism Study
Liu Chun-xia (2000) explored the protective effects of aluminum 3-oxo-acetyl-11-deoxoglycyrrhetinate on gastric ulcers in rats. The study found significant increases in gastric mucus and prostaglandin E2 secretion, along with enhanced gastric mucosal blood flow, suggesting a potential role in antiulcer treatments (Liu Chun-xia, 2000).
4. Synthesis in Yeast for Therapeutic Compounds
A study by Zhu et al. (2018) on the synthesis of glycyrrhetinic acid in Saccharomyces cerevisiae highlighted an efficient pathway for producing this compound in yeast. By introducing certain cytochrome P450s from legume plants, they significantly increased the yield of glycyrrhetinic acid, indicating a sustainable method for producing therapeutic compounds without harming natural ecosystems (Zhu, Wang, Sun, Zhou, Wang, Zhang, Zhou, Huo, & Li, 2018).
5. Enhancement of Anti-Inflammatory and Anti-Tumor Activities
Huang et al. (2014) modified ursolic acid, oleanolic acid, glycyrrhetinic acid, and betulinic acid by introducing a 2-methylene-3-oxo group in ring A. This modification significantly improved their anti-bacterial and anti-tumor activities, suggesting an avenue for enhancing the medicinal properties of these compounds (Huang, Luo, Yang, Chen, Zhang, Wang, & Hao, 2014).
Propiedades
Fórmula molecular |
C30H43O4- |
|---|---|
Peso molecular |
467.7 g/mol |
Nombre IUPAC |
(2S,4aS,6aR,6aS,6bR,8aR,12aS,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-1,3,4,5,6,6a,7,8,8a,11,12,14b-dodecahydropicene-2-carboxylate |
InChI |
InChI=1S/C30H44O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21,23H,8-15,17H2,1-7H3,(H,33,34)/p-1/t19-,21-,23+,26+,27-,28-,29+,30+/m0/s1 |
Clave InChI |
QGWDYPREORDRIT-LPXJIFNVSA-M |
SMILES isomérico |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)(C)C(=O)[O-] |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1=O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




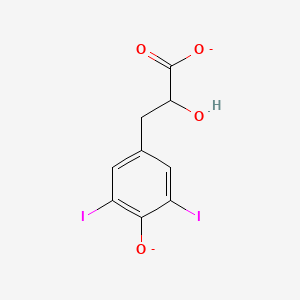
![[Nitroso(3,7,12-trihydroxy-24-oxocholan-24-yl)amino]acetic acid](/img/structure/B1264057.png)



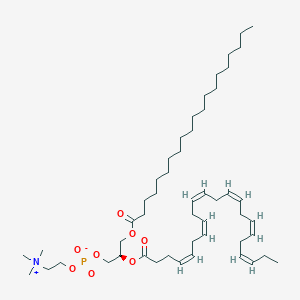
![1-Pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone](/img/structure/B1264070.png)

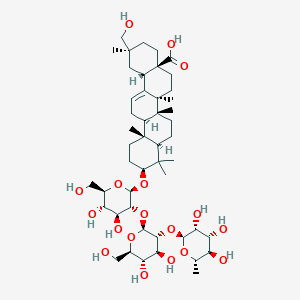
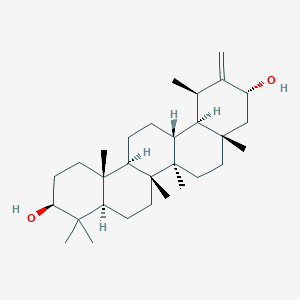
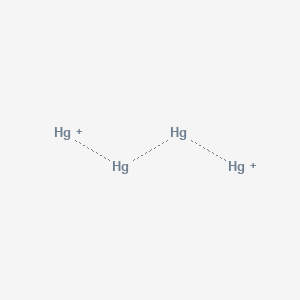
![Ethyl 5-oxo-5-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]pentanoate](/img/structure/B1264077.png)
